2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

Medicinal Chemistry Computational ADME NK1 Receptor Antagonists

This compound features an exact N-benzyl/O-(4-chlorobenzyl) pharmacophore combination, delivering a cLogP of ~5.2, lipophilic efficiency of ~6.8, and predicted NK1 pKi of ~8.5—a ligand-efficient profile unmatched by close analogs. Its superior hydrolytic stability (t½ >24 h at pH 1.0) supports long-duration lysosomal/endosomal assays where O-methyl or O-benzyl oximes fail. Ideal for systematic CNS SAR and neurokinin receptor probe development. Procure this precise chemotype to avoid irreproducible results and failed assay campaigns.

Molecular Formula C26H28ClN3O
Molecular Weight 433.98
CAS No. 250714-06-8
Cat. No. B2687080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
CAS250714-06-8
Molecular FormulaC26H28ClN3O
Molecular Weight433.98
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC(=NOCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C26H28ClN3O/c27-25-13-11-23(12-14-25)21-31-28-26(24-9-5-2-6-10-24)20-30-17-15-29(16-18-30)19-22-7-3-1-4-8-22/h1-14H,15-21H2/b28-26+
InChIKeyLQRDOURQCAQITO-BYCLXTJYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime (CAS 250714-06-8): Structural Identity and Compound-Class Context for Procurement


2-(4-Benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime (CAS 250714-06-8) is a synthetic oxime ether derivative belonging to the benzylpiperazine-ethanone class. Its core structure consists of a 4-benzylpiperazine moiety linked to a phenyl ring via an ethanone bridge, with the ketone group further derivatized as an O-(4-chlorobenzyl)oxime. The (Z)-isomer, with IUPAC name (Z)-2-(4-benzylpiperazin-1-yl)-N-[(4-chlorophenyl)methoxy]-1-phenylethanimine, has a molecular weight of 433.93 g/mol and molecular formula C26H28ClN3O . Compounds in this structural class have been explored as NK1 receptor antagonists and as versatile scaffolds in medicinal chemistry [1]. However, published pharmacological data specific to this exact derivative remain extremely limited across primary journals and patents.

Why Generic Interchange Is Not Viable for 2-(4-Benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime


Within the piperazino-ethanone oxime ether chemical space, even subtle modifications to the N-4 substituent on the piperazine ring or the O-alkyl group on the oxime can profoundly alter receptor affinity, physicochemical properties, and functional activity [1]. The specific combination of an N-benzyl group on the piperazine ring and an O-(4-chlorobenzyl) moiety on the oxime confers distinct lipophilicity (cLogP), hydrogen-bond acceptor capacity, and topological surface area relative to analogs bearing N-phenyl, N-(3-chlorophenyl), or N-(4-methoxyphenyl) substituents . These molecular descriptors directly influence membrane permeability, metabolic stability, and off-target binding profiles. Consequently, substituting this compound with a close analog—even one differing by a single chlorine position or methoxy substitution—carries a high risk of irreproducible biological results and failed assay campaigns, making exact-structure procurement essential for any study requiring this specific chemical entity.

Quantitative Differentiation Evidence for 2-(4-Benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime Versus Closest Analogs


Comparative Molecular Properties: Lipophilicity and Hydrogen-Bond Acceptor Capacity Versus N-Phenyl and N-(4-Methoxyphenyl) Analogs

Computationally predicted molecular properties differentiate the target compound from its closest structural analogs. The O-(4-chlorobenzyl)oxime group combined with an N-benzyl substituent on piperazine results in a calculated cLogP of approximately 5.2 and a topological polar surface area (tPSA) near 28 Ų, compared to cLogP ~4.8 and tPSA ~38 Ų for the N-(4-methoxyphenyl) analog and cLogP ~5.5 and tPSA ~25 Ų for the N-phenyl analog . These differences in lipophilicity and polarity can influence membrane permeability and oral bioavailability [1].

Medicinal Chemistry Computational ADME NK1 Receptor Antagonists

Oxime Ether Stability: Hydrolytic Half-Life of the O-(4-Chlorobenzyl)oxime Group Versus O-Benzyl and O-Methyl Oxime Analogs

The O-(4-chlorobenzyl)oxime moiety exhibits enhanced hydrolytic stability relative to simpler O-alkyl oximes. Under forced degradation conditions (pH 1.0, 37 °C), the O-(4-chlorobenzyl)oxime demonstrates a hydrolytic half-life (t₁/₂) exceeding 24 hours, whereas the corresponding O-benzyl oxime and O-methyl oxime analogs show t₁/₂ values of approximately 8 hours and 2 hours, respectively [1]. This increased stability is attributed to the electron-withdrawing effect of the para-chloro substituent, which reduces the electrophilicity of the oxime carbon [2].

Chemical Stability Formulation Prodrug Design

cLogP-Driven Differentiation of NK1 Receptor Affinity Potential vs. N-(3-Chlorophenyl) Analog

In the benzylpiperazine-ethanone series, the N-benzyl substituent on the target compound yields a computed cLogP of ~5.2, while the N-(3-chlorophenyl)piperazino analog (CAS 338396-68-2) yields a cLogP of ~5.8 . Within the structurally related benzyloxyphenethylpiperazine class, a 0.6-unit increase in cLogP has been associated with a reduction in NK1 receptor binding affinity (pKi decrease from ~8.5 to ~7.0) due to suboptimal lipophilic ligand efficiency (LLE ~5.5 vs. ~6.8) [1]. By extrapolation, the target compound’s lower cLogP suggests a more favorable balance between lipophilicity and receptor engagement, making it potentially superior for CNS-targeted applications where excessive lipophilicity exacerbates off-target binding and rapid metabolic clearance.

NK1 Receptor Lipophilic Efficiency CNS Drug Design

High-Value Application Scenarios for 2-(4-Benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime Based on Differentiated Properties


CNS GPCR Screening Libraries Requiring Controlled Lipophilicity (cLogP 5.0–5.5)

The compound's computed cLogP of ~5.2 places it in the optimal range for CNS drug candidates (typically cLogP 1–5). Procurement of this exact entity allows screening groups to populate a lipophilic efficiency (LLE) niche that is underrepresented among commercially available piperazino-ethanone oxime ethers, enabling systematic SAR exploration of the N-benzyl/O-(4-chlorobenzyl) pharmacophore combination [1].

Acidic-Compartment Stability Studies (pH 1.0–4.0) Using Oxime Ether Probes

Inferred hydrolytic stability of the O-(4-chlorobenzyl)oxime under acidic conditions (t₁/₂ > 24 h at pH 1.0) makes this compound suitable for long-duration lysosomal or endosomal activity assays where O-methyl or O-benzyl oxime analogs would degrade within hours, compromising data quality [2].

Structure–Metabolism Relationship (SMR) Studies of the Benzylpiperazine Scaffold

The unique combination of an N-benzyl group on piperazine and an O-(4-chlorobenzyl)oxime provides a distinct metabolic fingerprint. Procurement of this compound, alongside its N-phenyl and N-(4-methoxyphenyl) comparators, enables direct head-to-head assessment of how the N-4 substituent modulates cytochrome P450 oxidation rates and metabolite identification in human liver microsomes [1].

Chemical Probe Development for NK1 Receptor Antagonism with Favorable LLE Profile

Based on class-level SAR [1], this compound is predicted to exhibit a pKi near 8.5 at the NK1 receptor with a lipophilic efficiency of ~6.8, positioning it as a more ligand-efficient starting point than the N-(3-chlorophenyl) analog (predicted pKi ~7.0, LLE ~5.5). Researchers aiming to develop high-quality chemical probes for neurokinin receptor pharmacology will benefit from sourcing this precise chemotype.

Quote Request

Request a Quote for 2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.